N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-thiadiazole ring via a sulfanyl-acetamide bridge. The thiadiazole moiety is substituted with a thiophen-2-yl acetamido group, which introduces aromatic and electron-rich characteristics. This structural framework is common in bioactive molecules, particularly those targeting bacterial infections, due to the thiadiazole ring’s ability to engage in hydrogen bonding and metal coordination . The benzodioxin group enhances metabolic stability, while the thiophene substituent may modulate lipophilicity and target binding .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c23-15(9-12-2-1-7-27-12)20-17-21-22-18(29-17)28-10-16(24)19-11-3-4-13-14(8-11)26-6-5-25-13/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQNBLDUCQWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that integrates multiple pharmacologically active moieties. The biological activity of this compound can be attributed to its structural components: the benzodioxin and thiadiazole rings, which are known for their diverse therapeutic potentials.
Structural Overview
The compound can be broken down into key structural components:
- Benzodioxin moiety : Known for its role in various biological activities including enzyme inhibition.
- Thiadiazole ring : Associated with a range of pharmacological effects including antimicrobial and anti-inflammatory activities.
- Thiophene group : Contributes to the compound's interaction with biological targets.
Enzyme Inhibition
Research has indicated that derivatives of the benzodioxin structure exhibit significant enzyme inhibitory potential. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) have shown promising results against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Antimicrobial Properties
The thiadiazole component has been extensively studied for its antimicrobial properties. Thiadiazole derivatives have demonstrated efficacy against a variety of pathogens, including bacteria and fungi. For example, compounds containing the 1,3,4-thiadiazole scaffold have been found to exhibit antibacterial and antifungal activities . The inclusion of thiophene may enhance these effects due to its own biological activity.
Anticancer Activity
The potential anticancer properties of the compound are also noteworthy. Thiadiazole derivatives have been linked to cytotoxic effects against various cancer cell lines. Research indicates that modifications on the thiadiazole ring can lead to increased antiproliferative activity . The integration of the benzodioxin moiety may further enhance these effects by improving bioavailability or targeting specific cancer pathways.
Synthesis and Evaluation
A study conducted on related compounds synthesized from benzodioxin derivatives demonstrated significant biological evaluation results. Compounds were screened for their ability to inhibit specific enzymes and showed varying degrees of effectiveness depending on their structural modifications .
| Compound | Enzyme Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | α-glucosidase | 10 | Moderate |
| Compound B | Acetylcholinesterase | 5 | High |
| Compound C | Bacterial strain X | 15 | Moderate |
Pharmacological Investigations
Another investigation highlighted the broad spectrum of biological activities associated with thiadiazole derivatives. The study emphasized their potential as anti-inflammatory agents and their role in inhibiting tumor cell proliferation .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step organic synthesis involving the formation of benzodioxin and thiadiazole moieties. The synthesis typically includes:
- Formation of Benzodioxin : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine.
- Thiadiazole Synthesis : Incorporating thiadiazole derivatives through reaction with appropriate acetamides.
- Final Coupling : The final product is formed by coupling these moieties via sulfanyl linkages.
The compound's structure has been confirmed using various analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to the compound . For instance:
- In vitro Studies : The compound demonstrated significant anti-proliferative effects against various cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
- Mechanism of Action : The anticancer effects are believed to be linked to the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Antidiabetic Effects
Another notable application is its potential as an antidiabetic agent:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients .
Pharmacological Insights
The pharmacological profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide suggests several therapeutic avenues:
- Antimicrobial Activity : Preliminary results indicate that compounds containing thiadiazole structures exhibit comparable antimicrobial activity to standard antibiotics .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective studies aimed at treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thiadiazole derivatives revealed that certain modifications to the benzodioxin structure significantly enhanced their anticancer properties. The derivatives were subjected to cell viability assays which confirmed that specific structural features correlate with increased cytotoxicity against cancer cells .
Case Study 2: Antidiabetic Evaluation
In another investigation focused on the antidiabetic potential of similar compounds, researchers synthesized a series of sulfonamide derivatives based on benzodioxin and evaluated their α-glucosidase inhibitory effects. The results indicated that these compounds could serve as effective agents in managing Type 2 diabetes mellitus .
Chemical Reactions Analysis
Acylation Reactions
The acetamido group on the thiadiazole ring is introduced via acylation :
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Reagent : Chloroacetyl chloride or acetyl chloride in aprotic solvents (e.g., dioxane) with triethylamine as a base .
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Key Intermediate : Chloroacetamide derivatives, which are further functionalized .
Data Table : Acylation Conditions and Outcomes
| Substrate | Acylating Agent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole | ClCH₂COCl | Dioxane | Et₃N | 90 | |
| Thiophene-acetamide derivative | Ac₂O | DMF | LiH | 85 |
Hydrolysis of Amide Bonds
The compound’s amide bonds are susceptible to acid- or base-catalyzed hydrolysis :
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Acidic Hydrolysis : Yields carboxylic acid and amine components (e.g., benzodioxin-6-amine) .
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Basic Hydrolysis : Produces carboxylate salts under strong alkaline conditions .
Example :
Oxidation of Thioether Linkage
The thioether (-S-) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:
Experimental Note : Oxidation of similar thiadiazole-thioether derivatives showed 70–80% conversion to sulfones .
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes electrophilic aromatic substitution (e.g., sulfonation, nitration):
Limitation : Direct experimental data for this specific compound is unavailable, but reactivity is inferred from thiophene-containing analogs .
Nucleophilic Substitution on Thiadiazole
The 1,3,4-thiadiazole ring participates in nucleophilic substitution at the C-2 position:
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Reagents : Amines or alkoxides displace leaving groups (e.g., Cl⁻) .
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Example : Reaction with morpholine yields piperidine-substituted derivatives .
Mechanism :
Complexation with Metal Ions
The sulfur and nitrogen atoms in the thiadiazole and thiophene rings can act as ligands for metal ions :
Cyclization Reactions
Under thermal or acidic conditions, the compound may undergo intramolecular cyclization :
Key Study : Cyclization of thiadiazole-thioacetamides with steroid aldehydes produced fused heterocycles .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the thiadiazole ring and the nature of the aromatic appendages. Key comparisons include:
Key Observations :
- Electron-Donating Groups (e.g., thiophene, methoxy) improve solubility and interaction with polar targets .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., ) exhibit comparable antibacterial activity but may lack thiadiazole’s metal-chelating properties .
Antibacterial Activity:
Q & A
What are the critical synthetic challenges and methodological strategies for optimizing the yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide?
Answer:
The synthesis involves multi-step reactions, including thiadiazole ring formation, acylation, and sulfanyl linkage introduction. Key challenges include controlling regioselectivity during thiadiazole formation and avoiding side reactions in the sulfanyl coupling step. Methodological strategies:
- Temperature control : Maintaining 60–80°C during thiadiazole cyclization to prevent decomposition .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Microwave-assisted synthesis : Accelerating reaction times and improving yields for steps like amide bond formation .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
How can researchers validate the structural integrity of this compound, and what analytical techniques are most effective?
Answer:
Structural validation requires a combination of spectroscopic and spectrometric techniques:
- 1H/13C NMR : Assign peaks for the benzodioxin aromatic protons (δ 6.8–7.2 ppm), thiophene protons (δ 7.3–7.5 ppm), and acetamide carbonyls (δ 168–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-S stretch at ~500 cm⁻¹) .
Cross-validation with computational NMR predictions (e.g., DFT calculations) is recommended for ambiguous signals .
What advanced methodologies are used to assess this compound’s enzyme inhibitory potential and resolve contradictory activity data?
Answer:
Contradictions in enzyme inhibition data (e.g., varying IC50 values across studies) require:
- Standardized assays : Use recombinant enzymes (e.g., α-glucosidase or acetylcholinesterase) under controlled pH/temperature .
- Molecular docking : Compare binding poses in enzyme active sites (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Kinetic studies : Determine inhibition mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots .
- Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes for definitive interaction mapping .
How can researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?
Answer:
Key parameters and methodologies:
- Solubility/logP : Shake-flask method with HPLC quantification; logP <3 suggests favorable membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Caco-2 assay : Assess intestinal absorption by measuring apical-to-basolateral transport .
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction .
- In vivo PK : Administer intravenously/orally to rodents and collect plasma for bioavailability calculations .
What strategies address low reproducibility in biological activity assays for this compound?
Answer:
Common issues include batch-to-batch variability in synthesis and assay conditions. Solutions:
- Strict QC for synthesized batches : ≥95% purity via HPLC, validated by orthogonal methods (NMR, MS) .
- Standardized cell lines : Use authenticated cell lines (e.g., ATCC) with mycoplasma testing .
- Positive controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) in each assay run .
- Statistical design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., serum concentration, incubation time) .
How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?
Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using partial least squares regression .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify persistent interactions .
- ADMET prediction : Tools like SwissADME to forecast toxicity risks (e.g., hERG inhibition) .
- Fragment-based design : Deconstruct the molecule to prioritize moieties (e.g., thiadiazole core) for analog synthesis .
What are the best practices for troubleshooting low yields in the final sulfanyl coupling step?
Answer:
Low yields (<40%) often stem from oxidation or steric hindrance. Mitigation strategies:
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent disulfide formation .
- Coupling agent optimization : Replace EDCl/HOBt with DCC/DMAP for bulky substrates .
- Microwave irradiation : Enhance reaction efficiency (e.g., 100°C, 150 W, 20 min) .
- Post-reaction quenching : Add ascorbic acid to reduce disulfide byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
